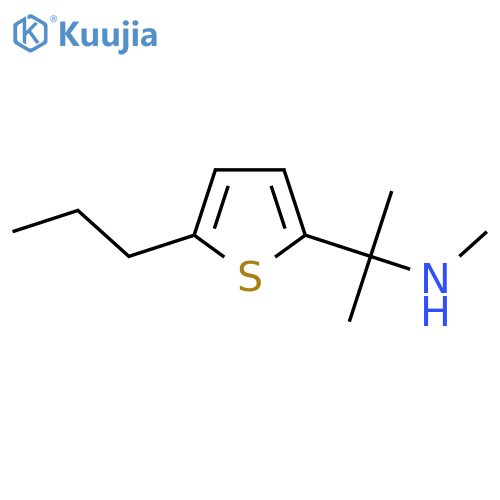

Cas no 2228608-38-4 (methyl2-(5-propylthiophen-2-yl)propan-2-ylamine)

methyl2-(5-propylthiophen-2-yl)propan-2-ylamine 化学的及び物理的性質

名前と識別子

-

- methyl2-(5-propylthiophen-2-yl)propan-2-ylamine

- EN300-1753062

- methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine

- 2228608-38-4

-

- インチ: 1S/C11H19NS/c1-5-6-9-7-8-10(13-9)11(2,3)12-4/h7-8,12H,5-6H2,1-4H3

- InChIKey: ITYSAUATZMCBHH-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1C(C)(C)NC)CCC

計算された属性

- せいみつぶんしりょう: 197.12382078g/mol

- どういたいしつりょう: 197.12382078g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 40.3Ų

methyl2-(5-propylthiophen-2-yl)propan-2-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753062-0.05g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1753062-1g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1753062-0.25g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1753062-1.0g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1753062-2.5g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1753062-5.0g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1753062-10g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1753062-0.1g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1753062-0.5g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 0.5g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1753062-10.0g |

methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |

2228608-38-4 | 10g |

$6450.0 | 2023-06-03 |

methyl2-(5-propylthiophen-2-yl)propan-2-ylamine 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

methyl2-(5-propylthiophen-2-yl)propan-2-ylamineに関する追加情報

メチル2-(5-プロピルチオフェン-2-イル)プロパン-2-イルアミン(CAS No. 2228608-38-4)の総合解説:特性・応用・市場動向

メチル2-(5-プロピルチオフェン-2-イル)プロパン-2-イルアミン(methyl2-(5-propylthiophen-2-yl)propan-2-ylamine)は、有機合成化学において注目される化合物の一つです。CAS登録番号2228608-38-4で特定される本物質は、チオフェン骨格とアミン官能基を併せ持つ特異な構造が特徴で、医薬品中間体や材料科学分野での潜在的な応用が研究されています。

近年、サステナブルケミストリーやグリーン合成への関心が高まる中、本化合物の効率的な合成法開発が注目されています。特に、バイオベース原料からの合成経路や触媒反応の最適化に関する学術論文が増加傾向にあり、AI予測ツールを活用した分子設計との組み合わせも話題です。

構造活性相関(SAR)研究における本化合物の意義について、創薬化学分野では、その立体障害効果と電子特性が標的タンパク質との相互作用に与える影響が分析されています。チオフェン誘導体としての特性を活かし、有機半導体材料や光機能性材料への応用可能性も探求されています。

市場動向としては、精密有機合成需要の拡大に伴い、高純度グレードの本化合物に対する問い合わせが増加しています。カスタム合成サービスを提供する企業のウェブサイト���は、スケールアップ合成や安定性試験に関する技術相談が頻繁に寄せられています。

分析技術の進歩により、LC-MSやNMRを用いた本化合物の構造確認プロトコルが標準化されつつあります。結晶多形の制御に関する知見も蓄積されており、製剤化プロセスにおける物性データの重要性が再認識されています。

環境対応の観点からは、溶媒回収システムを組み込んだ合成プロセスの開発が進められています。EHS管理(環境・健康・安全)の国際基準に対応した製造プラントでの生産体制整備も、サプライヤー間で差別化要因となっています。

学術界と産業界の協力事例として、オープンイノベーションを活用した本化合物の新規用途開拓プロジェクトが進行中です。デジタルツイン技術を用いたプロセス最適化や、ブロックチェーンを応用したサプライチェーン管理の実証実験も報告されています。

将来展望として、バイオコンバージョン技術との融合や、自動化合成プラットフォームへの適用可能性が研究テーマとして浮上しています。メタバース環境を活用した分子シミュレーション教育ツールでの活用例も期待される分野です。

2228608-38-4 (methyl2-(5-propylthiophen-2-yl)propan-2-ylamine) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)